molecular formula C22H30N2O B3052845 1,3-Dimesityl-2-methoxyimidazolidine CAS No. 465543-01-5

1,3-Dimesityl-2-methoxyimidazolidine

Cat. No.: B3052845
CAS No.: 465543-01-5
M. Wt: 338.5 g/mol
InChI Key: UQMNRZUVKXHOLT-UHFFFAOYSA-N
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Description

1,3-Dimesityl-2-methoxyimidazolidine is an organic compound belonging to the imidazolidine family It is characterized by the presence of two mesityl groups and a methoxy group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimesityl-2-methoxyimidazolidine can be synthesized through a multi-step process involving the reaction of mesityl bromide with imidazolidine derivatives. The reaction typically requires the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimesityl-2-methoxyimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazolidinone derivatives.

    Reduction: Formation of 1,3-dimesityl-2-hydroxyimidazolidine.

    Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimesityl-2-methoxyimidazolidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dimesityl-2-methoxyimidazolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form coordination complexes with metal ions, which can enhance its reactivity and selectivity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-imidazolidinone: A similar compound with two methyl groups instead of mesityl groups.

    1,3-Diphenyl-2-imidazolidinone: Contains phenyl groups instead of mesityl groups.

    1,3-Diethyl-2-imidazolidinone: Contains ethyl groups instead of mesityl groups.

Uniqueness

1,3-Dimesityl-2-methoxyimidazolidine is unique due to the presence of bulky mesityl groups, which can influence its steric and electronic properties. This makes it a valuable compound for studying steric effects in chemical reactions and for designing new molecules with specific reactivity and selectivity.

Properties

IUPAC Name

2-methoxy-1,3-bis(2,4,6-trimethylphenyl)imidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-14-10-16(3)20(17(4)11-14)23-8-9-24(22(23)25-7)21-18(5)12-15(2)13-19(21)6/h10-13,22H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMNRZUVKXHOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2OC)C3=C(C=C(C=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626781
Record name 2-Methoxy-1,3-bis(2,4,6-trimethylphenyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465543-01-5
Record name 2-Methoxy-1,3-bis(2,4,6-trimethylphenyl)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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